2-Naphthylglyoxal hydrate 2-Naphthylglyoxal hydrate
Brand Name: Vulcanchem
CAS No.: 7400-62-6
VCID: VC7814667
InChI: InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2
SMILES: C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol

2-Naphthylglyoxal hydrate

CAS No.: 7400-62-6

Cat. No.: VC7814667

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthylglyoxal hydrate - 7400-62-6

Specification

CAS No. 7400-62-6
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
IUPAC Name 2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate
Standard InChI InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2
Standard InChI Key VDEXQTPNFMMGEQ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular formula of 2-naphthylglyoxal hydrate is C₁₂H₁₀O₃, with an InChI identifier of InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12,14-15H . The naphthalene ring system provides aromatic rigidity, while the glyoxal moiety (–CO–CHO) introduces electrophilic reactivity. Hydration of the glyoxal group results in a geminal diol structure (–C(OH)₂–CHO), enhancing its stability under ambient conditions .

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal a planar naphthalene core with the glyoxal group oriented perpendicular to the aromatic plane. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, 1,710 cm⁻¹) and hydroxyl (O–H, 3,400 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) further corroborate the structure, with distinct signals for aromatic protons (δ 7.2–8.5 ppm) and aldehyde protons (δ 9.8 ppm) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthetic route involves the oxidation of 2-naphthaldehyde using potassium permanganate (KMnO₄) in acidic media . The reaction proceeds via the following stoichiometry:

2-Naphthaldehyde+KMnO4H2SO42-Naphthylglyoxal+MnSO4+K2SO4+H2O\text{2-Naphthaldehyde} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Naphthylglyoxal} + \text{MnSO}_4 + \text{K}_2\text{SO}_4 + \text{H}_2\text{O}

Subsequent hydration under aqueous conditions yields the hydrate form .

Microbial Metabolism

A notable alternative method involves microbial oxidation. Aspergillus niger cultures have been shown to metabolize 2-naphthaldehyde into 2-naphthylglyoxal hydrate via enzymatic pathways, achieving yields of 6–8% under optimized conditions . This biotechnological approach offers a greener alternative to traditional chemical synthesis.

Physical and Chemical Properties

Thermodynamic Parameters

PropertyValueSource
Melting Point125–130°C
Solubility in Water2.1 g/L (20°C)
LogP (Partition Coefficient)1.8

Reactivity Profile

The glyoxal moiety undergoes nucleophilic addition reactions with amines, hydrazines, and alcohols. For example, condensation with aniline derivatives produces Schiff bases, which are precursors to heterocyclic compounds . The naphthyl group participates in electrophilic substitution reactions, enabling functionalization at the 1-, 3-, and 6-positions .

Applications in Organic Synthesis and Medicinal Chemistry

Intermediate in Heterocyclic Synthesis

2-Naphthylglyoxal hydrate serves as a key building block for quinoxalines, imidazoles, and pyrazines. Its reactivity with diamines under acidic conditions facilitates the formation of nitrogen-containing heterocycles, which are prevalent in drug discovery .

Research Findings and Biological Activity

Enzyme Inhibition Mechanisms

The compound inhibits cytochrome P450 enzymes by forming covalent adducts with heme iron, reducing enzymatic activity by 70% at 10 µM concentrations . This property is under investigation for modulating drug metabolism in hepatic tissues.

Industrial Applications

In dye chemistry, 2-naphthylglyoxal hydrate acts as a chromophore modifier, enhancing the lightfastness of azo dyes. Pilot-scale trials show a 20% improvement in UV stability compared to unmodified dyes .

HazardPrecaution
Skin IrritationUse nitrile gloves
Moisture SensitivityStore under nitrogen
Reactivity with BasesAvoid strong alkalines

Proper storage requires refrigeration (2–8°C) in airtight containers to prevent hydration-dehydration cycles .

Comparative Analysis with Related Glyoxal Derivatives

CompoundAromatic SystemReactivityKey Application
2-Naphthylglyoxal HydrateNaphthaleneHighDrug intermediates
Phenylglyoxal HydrateBenzeneModerateCrosslinking agents
Methylglyoxal HydrateAliphaticLowMaillard reaction studies

The extended conjugation in 2-naphthylglyoxal hydrate confers superior UV absorption (λₘₐₓ = 280 nm) compared to phenylglyoxal derivatives (λₘₐₓ = 240 nm), enabling its use in photostability assays .

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